2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride
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Overview
Description
2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the reaction of the thiazole derivative with ethylamine, followed by conversion to the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C12H16Cl2N2OS |
---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H14N2OS.2ClH/c1-15-10-4-2-9(3-5-10)11-8-16-12(14-11)6-7-13;;/h2-5,8H,6-7,13H2,1H3;2*1H |
InChI Key |
FNCDSJWAIUGTSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CCN.Cl.Cl |
Origin of Product |
United States |
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